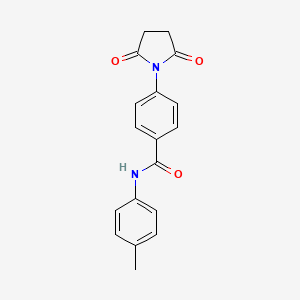![molecular formula C18H20N2O3 B5769472 N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide, also known as DAA-1097, is a novel small molecule that has been synthesized for scientific research purposes. It is a member of the phenylacetamide class of compounds and has been found to have potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves its binding to the glycine site of the NMDA receptor. This binding inhibits the activity of the receptor by preventing the binding of glycine, which is an essential co-agonist for the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is responsible for the excitotoxicity associated with NMDA receptor overactivation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as reduce the severity of seizures in mice. It has also been found to have neuroprotective effects against ischemic injury, which is a common cause of neuronal damage in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its selectivity for the NMDA receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other receptors or enzymes, which may affect the interpretation of the results.
Direcciones Futuras
There are various future directions for the investigation of N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide. One potential direction is the development of more potent and selective analogs of this compound for therapeutic purposes. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Furthermore, the investigation of the long-term effects of this compound on neuronal function and survival is also an important future direction.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with acetic anhydride and 2-aminobenzophenone. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been primarily investigated for its potential use as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in various physiological and pathological processes. This compound has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders that are associated with NMDA receptor dysfunction, such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-9-13(2)17(10-12)23-11-18(22)20-16-7-5-4-6-15(16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBSCKLYXFKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)


![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)


![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)